

# In-Depth Technical Guide: $^{31}\text{P}$ NMR Chemical Shift of Tris(4-methoxyphenyl)phosphine

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## Compound of Interest

Compound Name: Tris(4-methoxyphenyl)phosphine

Cat. No.: B1294419

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This technical guide provides a detailed overview of the  $^{31}\text{P}$  Nuclear Magnetic Resonance (NMR) chemical shift of **Tris(4-methoxyphenyl)phosphine**, a crucial parameter for the characterization of this widely used organophosphorus compound. This document outlines the relevant data, a comprehensive experimental protocol for its determination, and a workflow for the analysis.

## Data Presentation

The  $^{31}\text{P}$  NMR chemical shift of **Tris(4-methoxyphenyl)phosphine** is influenced by the solvent and isotopic labeling. The following table summarizes the reported chemical shift value.

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm	Reference
Hexadeuterated Tris(4-methoxyphenyl)phosphine	$\text{CDCl}_3$	-11.1	[1]

Note: The chemical shift for the non-deuterated analogue is expected to be very similar.

## Experimental Protocols

A detailed methodology for the acquisition of a  $^{31}\text{P}$  NMR spectrum of **Tris(4-methoxyphenyl)phosphine** is provided below. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are essential.

## 1. Sample Preparation (Air-Sensitive Protocol)

- Materials:
  - **Tris(4-methoxyphenyl)phosphine** (solid)
  - Deuterated chloroform ( $\text{CDCl}_3$ ), stored over molecular sieves or freeze-pump-thaw degassed
  - High-quality 5 mm NMR tube (e.g., J. Young tube with a Teflon valve)
  - Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)
  - Gas-tight syringe
  - Septum
- Procedure:
  - Inside a glovebox or on a Schlenk line, accurately weigh approximately 10-20 mg of **Tris(4-methoxyphenyl)phosphine** directly into the NMR tube.
  - Using a gas-tight syringe, add approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the NMR tube.
  - Securely seal the NMR tube with the J. Young valve or a tightly fitting cap and septum.
  - Gently agitate the tube to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed.
  - If not using a J. Young tube, wrap the cap with parafilm for an extra seal before removing it from the inert atmosphere.

## 2. NMR Spectrometer Setup and Data Acquisition

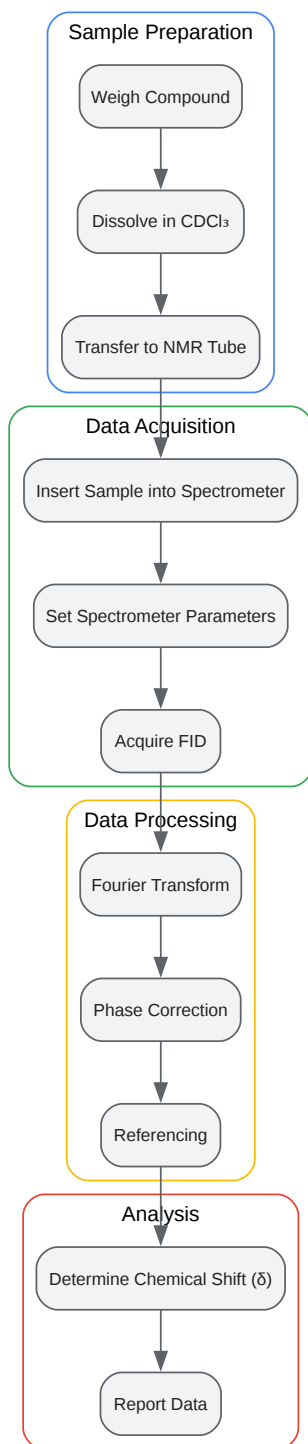
- Instrument: A multinuclear NMR spectrometer with a probe tunable to the  $^{31}\text{P}$  frequency.
- Parameters:
  - Nucleus:  $^{31}\text{P}$
  - Decoupling:  $^1\text{H}$  decoupling (e.g., Waltz-16) is typically used to simplify the spectrum to a single peak and improve the signal-to-noise ratio.
  - Reference: The chemical shifts are referenced externally to 85%  $\text{H}_3\text{PO}_4$  ( $\delta = 0$  ppm).<sup>[1]</sup>
  - Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
  - Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay ( $5 \times T_1$ ) is necessary.
  - Acquisition Time (aq): 1-2 seconds.
  - Number of Scans (ns): 16-64 scans, depending on the sample concentration and spectrometer sensitivity.
  - Temperature: Standard probe temperature (e.g., 298 K).

### 3. Data Processing

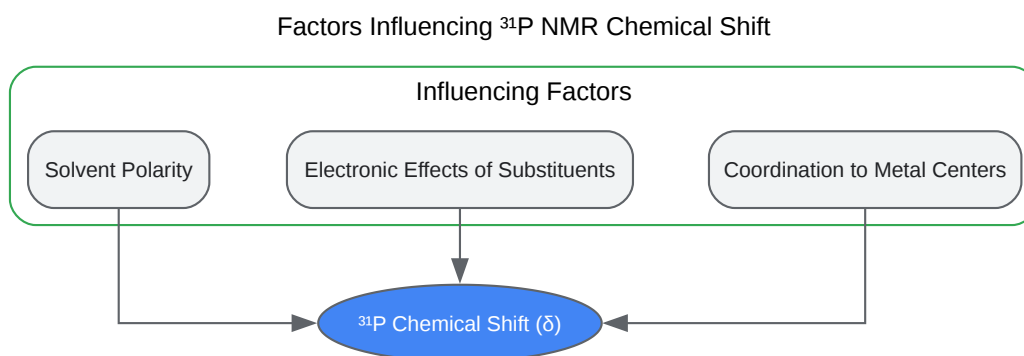
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Reference the spectrum to the external 85%  $\text{H}_3\text{PO}_4$  standard.
- Integrate the signal if quantitative analysis is required (ensure data was acquired under appropriate quantitative conditions).

## Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the  $^{31}\text{P}$  NMR chemical shift and a simplified signaling pathway representation.

Experimental Workflow for  $^{31}\text{P}$  NMR Analysis[Click to download full resolution via product page](#)

**Figure 1:** A flowchart outlining the key stages of  $^{31}\text{P}$  NMR analysis.



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**Figure 2:** Key factors that can influence the observed  $^{31}\text{P}$  NMR chemical shift.

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## References

- 1. rsc.org [rsc.org]
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